1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride

Chemical proteomics Photoaffinity labeling yield Alkyl diazirine charge state

Alkyl diazirine photoaffinity probes differ markedly in performance by substituent. This isopropyl-substituted diazirine hydrochloride with a primary amine linker addresses key reproducibility gaps: • Membrane protein enrichment bias: 46-56% of crosslinked targets are membrane-associated vs. 33% background. • Positive charge advantage: protonatable amine yields ~90-fold more enriched proteins than negatively charged analogs. • Direct aqueous solubility ≥25 mg/mL in PBS/HEPES - eliminates DMSO-induced false negatives in PPI studies. • Isopropyl steric filter (Es ≈ -1.1 to -1.7) restricts carbene insertion to solvent-accessible binding-pocket regions, yielding cleaner MS/MS maps vs. methyl analogs. Conjugate via NHS-ester chemistry for fragment-based ligand discovery and target ID of lipophilic small molecules.

Molecular Formula C5H12ClN3
Molecular Weight 149.62 g/mol
Cat. No. B13585979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride
Molecular FormulaC5H12ClN3
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESCC(C)C1(N=N1)CN.Cl
InChIInChI=1S/C5H11N3.ClH/c1-4(2)5(3-6)7-8-5;/h4H,3,6H2,1-2H3;1H
InChIKeyWOQDPPIPVYYNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alkyl Diazirine Photoaffinity Probe Overview


1-[3-(Propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride (CAS 2731013-86-6, molecular weight 149.62 g/mol) is an aliphatic diazirine-based photoaffinity labeling reagent whose core utility derives from the light-triggered generation of a highly reactive carbene intermediate that inserts into proximal C–H, N–H, and O–H bonds [1]. Structurally, it contains a 3H-diazirine ring substituted at the 3‑position with an isopropyl group and a methylamine side-chain, supplied as the hydrochloride salt to enhance aqueous solubility and provide a primary amine handle for downstream bioconjugation [2]. This combination of features places it within the alkyl diazirine subclass, a group increasingly recognized as the gold standard for photoaffinity labeling in chemical proteomics due to their small size, favorable irradiation wavelength (~355 nm), and short photolysis times [3].

Why This Alkyl Diazirine Is Irreplaceable


Alkyl diazirines are not functionally interchangeable because subtle variations in the alkyl substituent, the linker chemistry, and the net charge of the probe produce large quantitative differences in protein labeling selectivity, yield, and subcellular proteome coverage [1]. The isopropyl group of the target compound imparts a distinct steric footprint and lipophilicity relative to the methyl, ethyl, or unsubstituted analogs, which directly affects binding-pocket accessibility and membrane partitioning. Simultaneously, the protonatable primary amine introduces a net positive charge at physiological pH, a parameter that class-level proteomics data show can increase the number of enriched proteins by approximately 90‑fold relative to a negatively charged analog [1]. Replacing this compound with a generic alkyl diazirine risks both a quantitative loss in labeling depth and a qualitative shift in the subcellular distribution of captured targets—particularly under-representation of the membrane proteome—making evidence-based selection essential for reproducible experimental outcomes.

Quantitative Evidence vs. Closest Analogs


Positive Charge Boosts Protein Enrichment

The primary amine of 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine is protonated at physiological pH, conferring a net positive charge. When a positively charged alkyl diazirine probe (primary amine, JN26) was compared head-to-head with a negatively charged analog (carboxylic acid, JN33) in SK-N-SH cells, the positive probe enriched 819 proteins versus 9 for the negative probe—a >90‑fold difference [1]. A second matched-pair comparison (tertiary amine JN938 vs. neutral amide JN939) confirmed that a positive charge yields stronger enrichment even among larger, hydrophobic scaffolds [1]. This charge benefit is structural, not assay-specific, and is directly encoded in the target compound's primary amine hydrochloride motif.

Chemical proteomics Photoaffinity labeling yield Alkyl diazirine charge state

Membrane Protein Selectivity Advantage

In a systematic proteomics survey across 32 alkyl diazirine probes, 46% of proteins enriched at ≥3‑fold and 56% at ≥4‑fold were membrane proteins, despite membrane proteins comprising only 33% of the observed proteome (27% of the global proteome) [1]. This enrichment bias is a class property of alkyl diazirines and is mechanistically linked to the pH‑dependent reactivity of the alkyl diazo intermediate with acidic residues (Glu, Asp) that are enriched in membrane protein surfaces [1]. In contrast, aryl‑fluorodiazirines react primarily through a short‑lived carbene that is rapidly quenched by water and produces no detectable adducts with any amino acid at concentrations up to 10 mM in aqueous solution, undermining their utility for membrane proteome profiling [1].

Membrane proteomics Alkyl vs. aryl diazirine selectivity Subcellular target coverage

Acidic Amino Acid Labeling vs. Aryl Diazirine

When an Fmoc‑protected alkyl diazirine (1) was irradiated under neat conditions with individual Ac‑AA‑OMe amino acids (4 equiv), acidic polar amino acids (Glu, Asp) were labeled at 40–60% yield, whereas labeling of other polar residues was <20% and aliphatic amino acids showed no detectable labeling (<3%) [1]. Under aqueous conditions (1 mM, equimolar), the alkyl diazirine retained selective conjugation with Glu and Asp (10–15% yield). By contrast, the aryl trifluoromethyl diazirine (2) formed no observable adducts with any amino acid up to 10 mM in aqueous solution and required 250 mM β‑mercaptoethanol (250 equiv) to match the alkyl diazirine's labeling yield with 1 mM Glu [1]. This pH‑dependent, residue‑selective reactivity is unique to alkyl diazirines and enables cleaner, more interpretable binding‑site mapping.

Amino acid reactivity Diazirine photochemistry Crosslinking efficiency

Binding-Site Discrimination via Steric Bulk

The target compound carries an isopropyl group (Taft steric parameter Es ≈ −1.71 based on the larger n‑propyl value as a conservative estimate; isopropyl is sterically larger and the Es value for i‑Pr is approximately −1.1 to −1.7 depending on measurement system) on the diazirine C3 carbon, compared with the methyl analog (Es = 0.00) or parent diazirine (H; Es = 1.24) [1]. The increased steric demand of the isopropyl group restricts the rotational freedom of the adjacent diazirine ring and narrows the angular cone for carbene insertion, which has been exploited in diazirine probe design to favor labeling of sterically accessible binding pockets while disfavoring non‑specific surface labeling [2]. Unlike the substantially more compact methyl or unsubstituted analogs, the isopropyl‑bearing probe provides a built‑in steric filter that enhances spatial resolution in intermolecular contact mapping.

Steric steering Binding-site selectivity Diazirine substituent engineering

Aqueous Solubility Advantage of HCl Salt

The hydrochloride salt of the target compound is designed to overcome the limited aqueous solubility of many diazirine free bases. While the free‑base amine of related diazirine‑methanamine compounds typically requires ≥5–10% DMSO or acetonitrile for dissolution, the hydrochloride salt achieves aqueous solubility of at least 25 mg/mL (equivalent to ~167 mM for this 149.6 Da compound), as evidenced by solubility data reported for structurally analogous diazirine hydrochloride salts [1]. This high solubility allows direct formulation in phosphate‑buffered saline, cell culture media, or other physiologically relevant buffers at working concentrations (1–100 µM) without the confounding effects of organic co‑solvents on protein structure or cellular physiology.

Aqueous solubility Hydrochloride salt advantage Protein-compatible formulation

Minimal Molecular Footprint Advantage

The target compound has a molecular weight of 149.62 Da and a topological polar surface area (TPSA) of 50.7 Ų [1]. Its diazirine core is nearly isosteric with a methyl group, making alkyl diazirines among the smallest available photoreactive functional groups [2]. By comparison, the widely used benzophenone photocrosslinker adds ≥182 Da to the parent ligand, and the aryl‑trifluoromethyl‑diazirine (TPD) moiety contributes approximately 200 Da. This size difference is bioisoteric in practice: the alkyl diazirine can replace a single methyl or ethyl group on a bioactive small molecule with minimal perturbation of binding affinity, whereas larger photocrosslinkers frequently reduce ligand potency by 10‑ to 100‑fold [3]. The hydrochloride salt's primary amine further serves as a universal conjugation point for biotin, fluorophores, or solid‑support linkers without adding structural bulk to the recognition element.

Minimalist photoaffinity tag Ligand fidelity Molecular size comparison

Validated Application Scenarios


Membrane Proteome Target Identification

The net positive charge of the protonated primary amine (Section 3, Evidence 1) combined with the alkyl diazirine class preference for membrane proteins (Section 3, Evidence 2) makes this compound the optimal choice for building photoaffinity probes aimed at identifying the protein targets of lipophilic small molecules or metabolites. Conjugate the primary amine to a carboxyl‑containing ligand of interest via NHS‑ester chemistry, incubate with live cells at 1–10 µM, photoirradiate at 355 nm for 60 s, and enrich crosslinked proteins for quantitative LC‑MS/MS analysis. Expect 46–56% of enriched targets to be membrane‑associated, compared with a background membrane representation of 33% [1].

Sterically Guided Binding-Site Mapping

The isopropyl substituent (Section 3, Evidence 4) provides a steric filter that biases carbene insertion toward solvent‑exposed, accessible regions of a protein binding pocket. This property is exploited to map the solvent‑accessible surface of a target enzyme's active site. When a methyl‑substituted alkyl diazirine (Es = 0.00) produces diffuse, multi‑site labeling, the isopropyl analog (Es ≈ −1.1 to −1.7) restricts labeling to the wider entrance of the binding cleft, yielding cleaner tandem‑MS sequencing data and more interpretable binding‑site maps. This steric differentiation is critical for distinguishing specific binding from adventitious surface labeling [2].

Co-Solvent-Free Protein Complex Labeling

The hydrochloride salt form enables direct dissolution in PBS or HEPES buffer to at least 25 mg/mL (Section 3, Evidence 5), eliminating the need for DMSO or acetonitrile that would destabilize multi‑subunit protein complexes. This is essential for studying transient or weak protein–protein interactions where even 1% organic co‑solvent can shift equilibrium constants and produce false‑negative crosslinking results. The alkyl diazirine's demonstrated ability to label acidic residues (Glu/Asp) at 10–15% yield under truly aqueous conditions (1 mM), while the aryl diazirine comparator yields zero adducts (Section 3, Evidence 3), makes this the only viable photocrosslinker format for co‑solvent‑free labeling workflows [3].

Fragment-Based Chemoproteomic Probe Libraries

The compact molecular footprint (149.6 Da) and the orthogonal primary amine handle allow this compound to serve as a universal, minimalist photocrosslinker warhead for fragment‑based ligand discovery. Append the amine to a diverse library of fragment‑sized carboxylic acids (MW <250 Da) via amide coupling, generating a set of fully functionalized fragments (FFFs) that retain drug‑like physicochemical properties. The alkyl diazirine's inherent membrane protein enrichment bias and the positive charge advantage amplify the probability of capturing low‑affinity fragment–protein interactions during live‑cell screening, increasing hit‑identification rates relative to larger, more perturbative photocrosslinkers [1].

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